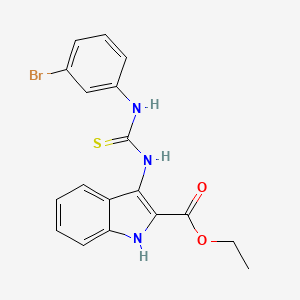

ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indole ring, a thiourea moiety, and a bromophenyl group

Preparation Methods

The synthesis of ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety into thiol or amine derivatives.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, this compound acts as a versatile building block for creating more complex molecules. Its unique functional groups enable participation in various chemical reactions, making it valuable in synthetic chemistry.

Medicine

The compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antibacterial and Antiviral Properties : Research indicates possible efficacy against various bacterial strains and viruses, potentially contributing to the development of new antimicrobial agents .

Materials Science

In materials science, the compound's unique electronic properties are being explored for applications in developing new materials with specific optical or electronic characteristics. Its structural features may lead to innovations in organic electronics and photonic devices.

Case Study 1: Anticancer Research

A study examined the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms .

Case Study 2: Antimicrobial Activity

In a comparative study of various thiourea derivatives, this compound exhibited superior antibacterial activity against gram-positive and gram-negative bacteria. This highlights its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The indole ring may interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate: Lacks the bromine atom, which may affect its reactivity and binding properties.

Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate: The position of the bromine atom on the phenyl ring can influence the compound’s electronic properties and reactivity.

Ethyl 3-(3-(3-chlorophenyl)thioureido)-1H-indole-2-carboxylate:

Biological Activity

Ethyl 3-(3-(3-bromophenyl)thioureido)-1H-indole-2-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a unique combination of functional groups, including an indole ring, a thiourea moiety, and a bromophenyl group. The synthesis typically involves multi-step organic reactions that require specific catalysts and solvents to achieve high yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The thiourea moiety is capable of forming hydrogen bonds with active sites on enzymes or receptors, potentially inhibiting their activity. Additionally, the indole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound's observed effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro studies demonstrated that the compound effectively reduced the viability of various cancer cells, including breast and colon cancer cells .

Antibacterial Properties

This compound also displays antibacterial activity against several strains of bacteria. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiviral Potential

Preliminary findings suggest that this compound may possess antiviral properties as well. In vitro assays have shown that it can inhibit viral replication in certain models, indicating potential for development as an antiviral agent .

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(3-phenylthioureido)-1H-indole-2-carboxylate | Lacks bromine atom | Reduced reactivity |

| Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate | Bromine at para position | Altered electronic properties |

| Ethyl 3-(3-(3-chlorophenyl)thioureido)-1H-indole-2-carboxylate | Chlorine instead of bromine | Different antibacterial efficacy |

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antibacterial Activity Assessment

Another investigation focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of common antibiotics like penicillin .

Properties

IUPAC Name |

ethyl 3-[(3-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-8-3-4-9-14(13)21-16)22-18(25)20-12-7-5-6-11(19)10-12/h3-10,21H,2H2,1H3,(H2,20,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVTTXRBLPSOQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.